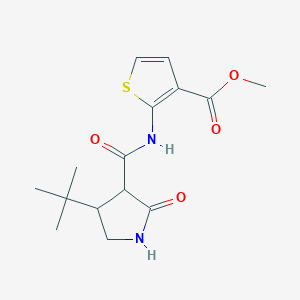

Methyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)thiophene-3-carboxylate

Description

Methyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene backbone substituted with a methyl carboxylate group at position 3 and an amido-linked 4-tert-butyl-2-oxopyrrolidine moiety at position 2. This structure combines the electronic properties of the thiophene ring with the steric and hydrogen-bonding capabilities of the pyrrolidinone group, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or as a building block for bioactive molecules .

Properties

IUPAC Name |

methyl 2-[(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-15(2,3)9-7-16-11(18)10(9)12(19)17-13-8(5-6-22-13)14(20)21-4/h5-6,9-10H,7H2,1-4H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQWPOVILAKWFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)NC2=C(C=CS2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)thiophene-3-carboxylate typically involves multiple steps, starting with the formation of the thiophene core This can be achieved through the reaction of appropriate thiophene precursors with tert-butyl pyrrolidine derivatives under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, Methyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)thiophene-3-carboxylate is explored for its potential as a bioactive molecule. It may be used in the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiophene Carboxylate Derivatives

Several compounds share structural motifs with the target molecule, differing primarily in substituents and functional groups. Key examples include:

Key Observations :

- Substituent Diversity: The target compound lacks aromatic fluorination and fused chromenone/pyrazolopyrimidine systems seen in patent examples, which are common in kinase inhibitors for enhanced binding affinity and metabolic stability .

- Hydrogen-Bonding Capacity : The 2-oxopyrrolidine amide in the target compound may provide hydrogen-bonding sites absent in fluorinated analogues, influencing conformational rigidity and receptor binding .

Physicochemical and Pharmacokinetic Properties

- Melting Point : The patent compound (227–230°C) suggests high crystallinity, whereas the target compound’s melting point is unreported but likely lower due to reduced aromaticity.

- Metabolic Stability : Fluorine in patent compounds improves resistance to cytochrome P450 oxidation, while the target’s tert-butyl group may slow metabolic degradation via steric hindrance.

Biological Activity

Methyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)thiophene-3-carboxylate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its electron-rich properties, making it a suitable scaffold for various biological applications. The presence of the tert-butyl group enhances solubility and stability, while the oxopyrrolidine moiety may contribute to its biological interactions.

Structural Formula

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have shown activity against various bacterial strains, including resistant strains.

Case Study: Antimicrobial Efficacy

A study conducted on related thiophene derivatives demonstrated an inhibitory concentration (IC50) ranging from 5 to 15 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that modifications in the structure can enhance or diminish antimicrobial efficacy.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. Research indicates that derivatives containing thiophene rings can inhibit the production of pro-inflammatory cytokines.

Data Table: Anti-inflammatory Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Methyl 2-(4-tert-butyl...) | 10 | Inhibition of NF-kB pathway |

| Related Thiophene Derivative A | 8 | COX-2 inhibition |

| Related Thiophene Derivative B | 12 | TNF-alpha suppression |

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells.

Research Findings

In vitro studies demonstrated that certain analogs can reduce cell viability in various cancer cell lines by more than 50% at concentrations below 20 µM . The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets. These studies suggest strong interactions with proteins involved in cancer progression and inflammation.

Binding Affinity Data

The predicted binding affinities for key targets are as follows:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| COX-2 | -9.5 |

| NF-kB | -8.7 |

| Bcl-2 | -7.9 |

Q & A

Q. Methodology :

- NMR : Analyze and spectra to confirm regiochemistry. For example, the thiophene C-H protons resonate at δ 6.8–7.5 ppm, while the tert-butyl group appears as a singlet at δ 1.2–1.4 ppm .

- IR : Look for carbonyl stretches (C=O) at ~1700 cm⁻¹ (ester) and ~1650 cm⁻¹ (amide) .

- Mass Spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to validate molecular weight (e.g., expected [M+H]⁺ for C₁₉H₂₅N₂O₄S: ~393.15) .

Basic: What safety protocols are critical during handling?

Q. Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (linked to respiratory irritation) .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How can structural contradictions in crystallographic data be resolved?

Q. Methodology :

- X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve twinning or disorder in the tert-butyl or pyrrolidone moieties .

- Data Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry .

Example : Disorder in the tert-butyl group may require splitting occupancy models during refinement .

Advanced: What strategies optimize biological activity in derivatives?

Q. Methodology :

- Structure-Activity Relationship (SAR) : Modify the:

- In Silico Screening : Perform molecular docking to predict interactions with biological targets (e.g., enzymes or receptors) .

Advanced: How do solvent effects influence NMR spectral interpretation?

Q. Methodology :

- Solvent Selection : Use deuterated DMSO for polar intermediates or CDCl₃ for nonpolar derivatives.

- Reference Peaks : Calibrate using residual solvent signals (e.g., DMSO-d₆ at δ 2.50 ppm) .

Data Contradictions : Variations in chemical shifts (e.g., ±0.3 ppm) may arise from hydrogen bonding in DMSO .

Advanced: What are common impurities in synthesis, and how are they identified?

Q. Methodology :

- HPLC-MS : Detect unreacted starting materials (e.g., residual 2-amino-thiophene) or hydrolysis byproducts .

- TLC Monitoring : Use silica plates with UV visualization to track reaction progress (Rf ~0.5 in ethyl acetate/hexane) .

Basic: What are its stability profiles under varying storage conditions?

Q. Methodology :

- Storage : Keep at –20°C in airtight containers under nitrogen to prevent hydrolysis of the ester/amide groups .

- Degradation Tests : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How is computational chemistry applied to predict reactivity?

Q. Methodology :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- MD Simulations : Study conformational flexibility of the pyrrolidone ring in aqueous environments .

Advanced: Why do biological assays show variability in IC₅₀ values?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.